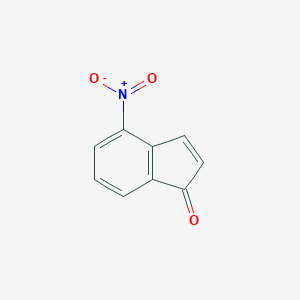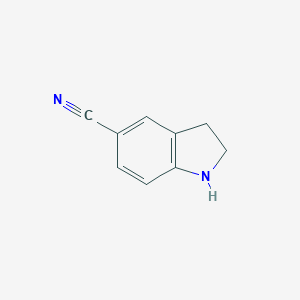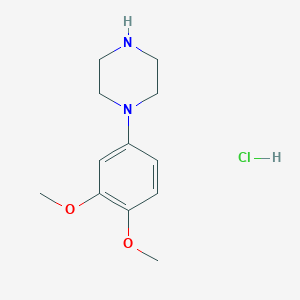
2-(2-硝基苯氧基)乙醇
描述
“2-(2-Nitrophenoxy)ethanol” is a chemical compound with the molecular formula C8H9NO4 . It is a derivative of ethanol where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dinitrophenoxy ethanol, a related compound, was synthesized and characterized for use as a plasticizer in propellant formulations . The synthesis involved multiple steps, including reactions with FTIR spectroscopy, 1 H-NMR and 13 C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenoxy)ethanol” consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group . The molecular weight of this compound is 183.1614 .科学研究应用
Smiles 重排的动力学:2-(p-硝基苯氧基)乙胺 Smiles 重排为 2-(p-硝基苯胺基)乙醇是一个由水溶液碱中的通式碱催化的过程。研究表明,限速步骤是螺-迈森海默中间体的形成,这与类似多硝基体系中反应的动力学一致 (Knipe、Lound-Keast 和 Sridhar,1984 年)。
合成优化:一项研究专注于使用 KOH 水溶液中的对硝基苯酚和氯代醇合成对硝基苯氧基乙醇,实现了高产率和高质量。该研究探索了反应温度和碱浓度等最佳条件,有助于更有效的生产方法 (刘巧云,2005 年)。
细胞色素 P-450 同工酶的羟基化:使用兔肝微粒体和细胞色素 P-450 同工酶研究了对硝基苯酚向 4-硝基儿茶酚的羟基化。这项研究阐明了与 2-(2-硝基苯氧基)乙醇相关的化合物的代谢中涉及的酶促途径 (Koop,1986 年)。
超氧化物自由基在羟基化中的作用:研究表明,超氧化物自由基在对甲酚和 4-硝基苯酚的非酶促羟基化中起作用。本研究有助于理解涉及 2-(2-硝基苯氧基)乙醇的化学过程 (Goscin 和 Fridovich,1972 年)。
N-烷基取代的影响:一项研究考察了 N-烷基取代对 2-(p-硝基苯氧基)乙胺 Smiles 重排的影响,重点是螺-迈森海默中间体的限速去质子化。这项研究对于理解 2-(2-硝基苯氧基)乙醇的取代衍生物的化学行为非常重要 (Knipe、Sridhar 和 Lound-Keast,1984 年)。
安全和危害
The safety data sheet for a related compound, 2-(2,4-DINITROPHENOXY)ETHANOL, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2-(2-nitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYTDJJYLJYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371804 | |
| Record name | 2-(2-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)ethanol | |
CAS RN |
16365-25-6 | |
| Record name | 2-(2-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

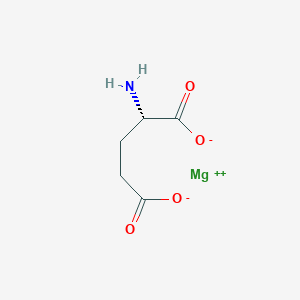
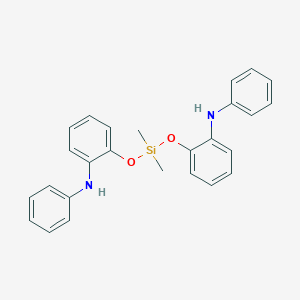
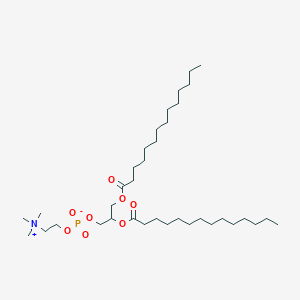
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
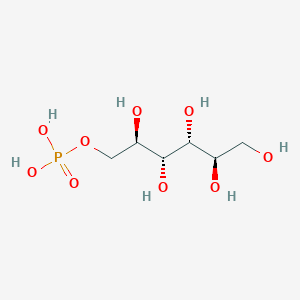
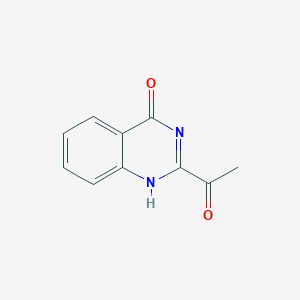
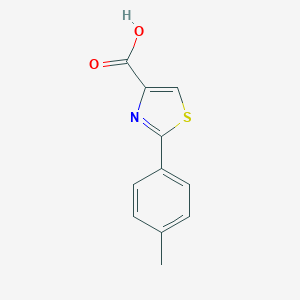
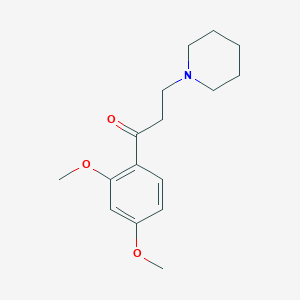
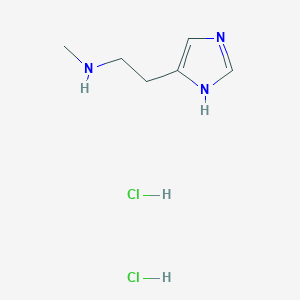
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
